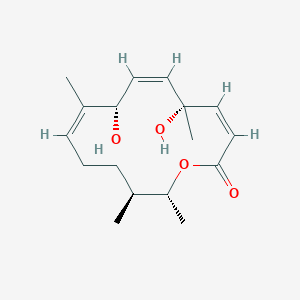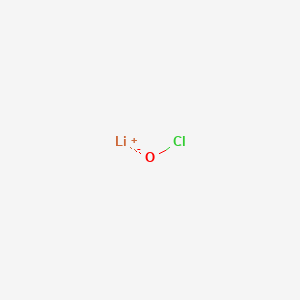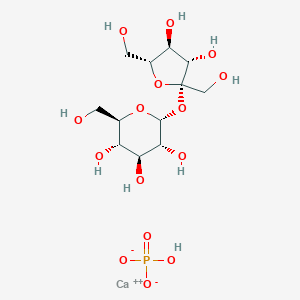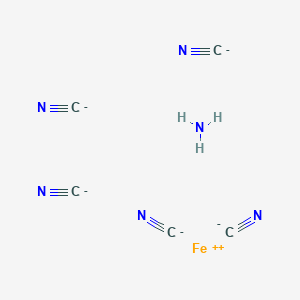![molecular formula C10H12N2O3 B084572 3-[(Anilinocarbonyl)amino]propanoic acid CAS No. 10250-66-5](/img/structure/B84572.png)
3-[(Anilinocarbonyl)amino]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 3-[(Anilinocarbonyl)amino]propanoic acid and its derivatives involves several methods, including the dithiocarbamate method for preparing related compounds such as 3-(aminothiocarbonylthio)propanoic acids, which serve as intermediates in the synthesis of biologically active molecules. This method highlights the flexibility in the synthetic approach towards compounds related to 3-[(Anilinocarbonyl)amino]propanoic acid, allowing for efficient synthesis under various conditions (Orlinskii, 1996).
Molecular Structure Analysis
Detailed molecular structure analysis, including Density Functional Theory (DFT) studies, provides insights into the zwitterionic forms of similar amino acid derivatives. These analyses help in understanding the vibrational and electronic structures, which are crucial for determining the reactivity and interaction capabilities of the compound (Pallavi & Tonannavar, 2020).
Chemical Reactions and Properties
3-[(Anilinocarbonyl)amino]propanoic acid participates in various chemical reactions, including three-component reactions that afford specific anilides and pyrrolidines, indicating its versatility in forming complex molecules. Such reactions are pivotal for the synthesis of compounds with potential biological activity (Wang et al., 2020).
Physical Properties Analysis
The study of physical properties, including polymorphism and hydrogen bonding, reveals the compound's structural versatility. Polymorphism studies, for instance, highlight how different conditions can lead to various structural forms, affecting the compound's physical state and solubility (Podjed & Modec, 2022).
Chemical Properties Analysis
Exploring the chemical properties of 3-[(Anilinocarbonyl)amino]propanoic acid, such as reactivity with primary aromatic amines, offers insights into its potential applications in synthetic chemistry. These studies help in understanding the mechanisms underlying its reactions and the formation of products with specific structural features (Sosnovskikh, Moshkin, & Kodess, 2009).
Wissenschaftliche Forschungsanwendungen
Antioxidant and Pharmacological Potential
Phenolic acids, notably Chlorogenic Acid (CGA), which shares a structural motif with 3-[(Anilinocarbonyl)amino]propanoic acid, have been extensively studied for their antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, and neuroprotective properties. CGA's ability to modulate lipid and glucose metabolism presents a potential for treating metabolic disorders such as obesity and diabetes (Naveed et al., 2018).
Role in Food Flavoring
Branched aldehydes, derived from amino acids similar to 3-[(Anilinocarbonyl)amino]propanoic acid, are crucial for flavor in various food products. Their formation and breakdown pathways are significant for enhancing the sensory attributes of food, presenting an area for applied research in food science and technology (Smit, Engels, & Smit, 2009).
Biocatalyst Inhibition by Carboxylic Acids
The impact of carboxylic acids on microbial fermentation processes, especially their inhibitory effects on microbes like E. coli and Saccharomyces cerevisiae, is critical for optimizing the production of biofuels and chemicals. This research directly influences the development of more robust microbial strains for industrial biotechnology applications (Jarboe, Royce, & Liu, 2013).
Advanced Polymer Applications
The exploration of poly(amino acid)s for biomedical applications, focusing on their use as delivery vehicles for genes and drugs, showcases the versatility of amino acid-based polymers. The biocompatibility and biodegradability of these materials make them suitable for numerous medical and pharmaceutical applications, opening avenues for innovative healthcare solutions (Thompson & Scholz, 2021).
Synthesis and Structural Properties
The synthesis and study of novel compounds through the reaction of chloral with substituted anilines, leading to a series of substituted 2trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, illustrate the chemical versatility and potential applications of structurally complex molecules for pharmaceutical research (Issac & Tierney, 1996).
Eigenschaften
IUPAC Name |
3-(phenylcarbamoylamino)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c13-9(14)6-7-11-10(15)12-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,13,14)(H2,11,12,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYVODFJSPSNFKO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20293093 |
Source


|
| Record name | 3-[(anilinocarbonyl)amino]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20293093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(Anilinocarbonyl)amino]propanoic acid | |
CAS RN |
10250-66-5 |
Source


|
| Record name | 10250-66-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87167 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-[(anilinocarbonyl)amino]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20293093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














